Methyl 2-amino-5-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

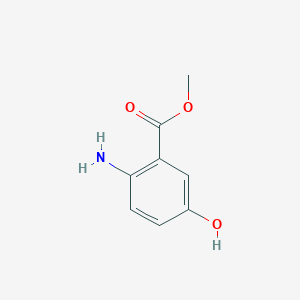

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBKSTKVIIRFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356138 | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-72-0 | |

| Record name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Hydroxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-5-hydroxybenzoate from 5-hydroxyanthranilic acid: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 2-amino-5-hydroxybenzoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active molecules. This technical guide provides a comprehensive overview of its synthesis from 5-hydroxyanthranilic acid. The primary focus is on the Fischer-Speier esterification, detailing the reaction mechanism, optimization strategies, and practical laboratory protocols. We delve into the causality behind experimental choices, address potential side reactions, and outline robust purification and characterization techniques. This document is intended to equip researchers and scientists with the necessary expertise to efficiently and reliably synthesize this important compound.

Introduction: The Significance of this compound

The structural motif of an aminobenzoic acid ester is a cornerstone in the synthesis of a wide array of pharmaceutical agents. This compound, in particular, features three key functional groups—an amine, a hydroxyl group, and a methyl ester—offering multiple points for molecular derivatization. This versatility makes it an attractive starting material for constructing complex scaffolds in drug discovery programs. The parent acid, 5-hydroxyanthranilic acid, is a metabolite of tryptophan and its derivatives are explored for various biological activities[1][2]. The conversion to the methyl ester enhances its utility by protecting the carboxylic acid, thereby allowing for selective reactions at the amino or hydroxyl groups.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and industrially scalable method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, first described in 1895[3].

The overall reaction is as follows: 5-hydroxyanthranilic acid + Methanol ⇌ this compound + Water

Mechanistic Deep Dive

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Fischer esterification proceeds through a series of equilibrium steps, and a strong acid catalyst is essential to accelerate the reaction to completion within a reasonable timeframe[4][5].

Causality Behind the Catalyst: A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. The catalyst performs two crucial functions:

-

Activation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol)[5][6].

-

Protonation of the Amino Group: As 5-hydroxyanthranilic acid is an amino acid, it exists as a zwitterion. The acid catalyst protonates the basic amino group, forming an ammonium salt. This prevents the amine from acting as a competing nucleophile and engaging in side reactions. However, this can sometimes decrease the solubility of the starting material in the alcohol solvent.

The detailed mechanism is illustrated below.

Caption: Mechanism of Fischer-Speier Esterification.

Optimizing Reaction Conditions: Driving the Equilibrium

The Fischer esterification is an equilibrium-controlled process[7]. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle[5].

There are two primary strategies to accomplish this:

-

Use of Excess Reactant: The reaction is typically performed using a large excess of the alcohol (methanol), which also conveniently serves as the solvent[3][8]. This high concentration of a reactant drives the equilibrium to the right.

-

Removal of Water: As water is a product, its removal from the reaction mixture will pull the equilibrium towards the formation of the ester[4]. While methods like Dean-Stark distillation are common for higher-boiling alcohols, for methanol, the use of a dehydrating agent like concentrated sulfuric acid or molecular sieves is effective[3][9].

Table 1: Typical Reagent Properties and Roles

| Reagent | Molar Mass ( g/mol ) | Role | Rationale |

|---|---|---|---|

| 5-hydroxyanthranilic acid | 153.14 | Starting Material | The carboxylic acid to be esterified. |

| Methanol (MeOH) | 32.04 | Reactant & Solvent | A large excess shifts the reaction equilibrium. |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst & Dehydrating Agent | Protonates the carbonyl and sequesters water. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Neutralizing Agent (Work-up) | Quenches the acid catalyst and deprotonates the ammonium salt to precipitate the product.[8][10] |

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous methanol. Place the flask in an ice-water bath and stir.

-

Catalyst Addition: Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise to the cold methanol. (CAUTION: This is a highly exothermic process) .

-

Reactant Addition: Once the solution has cooled, add 10.0 g of 5-hydroxyanthranilic acid to the flask.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

-

Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of 150 g of ice and 150 mL of water. Slowly pour the reaction mixture into the ice-water with vigorous stirring.

-

Precipitation: Carefully neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate or sodium bicarbonate dropwise until gas evolution ceases and the pH of the solution is approximately 8[10]. The product will precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. Dry the purified crystals under vacuum.

Potential Challenges and Side Reactions

While Fischer esterification is robust, the multifunctional nature of 5-hydroxyanthranilic acid presents potential challenges.

-

Oxidation: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is susceptible to oxidation, which can lead to colored impurities and the formation of polymeric byproducts[1]. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, although it is often not strictly necessary for this specific transformation.

-

Incomplete Reaction: Due to the reversible nature of the reaction, some starting material may remain if the reaction is not allowed to proceed to completion or if water is not effectively excluded/removed.

-

Sulfate Ester Formation: Although less common, the phenolic hydroxyl group could potentially react with sulfuric acid to form a sulfate ester under harsh conditions. Standard reflux temperatures typically do not promote this side reaction to a significant extent.

Alternative Synthesis Methods

For substrates that are sensitive to strong acids or high temperatures, alternative esterification methods can be employed.

-

Diazomethane (CH₂N₂): This reagent reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters with nitrogen gas as the only byproduct[11][12]. The reaction is irreversible and high-yielding.

-

Expert Insight: Despite its efficiency, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. Its use is generally restricted to small-scale laboratory syntheses[12].

-

-

Thionyl Chloride (SOCl₂) and Methanol: This involves a two-step, one-pot process. Thionyl chloride first reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the Fischer esterification[13]. Alternatively, the carboxylic acid can be converted to an acyl chloride using SOCl₂, which is then reacted with methanol to form the ester. This method is effective but generates corrosive byproducts.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - A singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons. - Aromatic protons appearing as distinct signals in the 6.5-7.5 ppm region. - Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl ester carbon around 52 ppm. - A signal for the ester carbonyl carbon around 168-170 ppm. - Aromatic carbon signals between 110-150 ppm. |

| IR Spectroscopy | - A strong C=O stretch for the ester at ~1680-1710 cm⁻¹. - N-H stretching vibrations (a doublet) for the primary amine around 3300-3500 cm⁻¹. - A broad O-H stretch for the phenol around 3200-3600 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 167.16 g/mol [14]. |

Note: Exact chemical shifts (ppm) in NMR can vary based on the solvent used. The provided data are typical ranges for similar structures[15][16].

Conclusion

The synthesis of this compound from 5-hydroxyanthranilic acid is most effectively achieved via the classic Fischer-Speier esterification. By leveraging a large excess of methanol and a strong acid catalyst like sulfuric acid, the reaction equilibrium can be favorably shifted to produce high yields of the desired ester. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a robust work-up procedure involving neutralization are key to a successful synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

- 1. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-hydroxybenzoate

Abstract

Methyl 2-amino-5-hydroxybenzoate (CAS No. 1882-72-0) is an aromatic organic compound of significant interest in synthetic and medicinal chemistry. As a substituted anthranilate, its unique arrangement of amino, hydroxyl, and methyl ester functional groups on a benzene scaffold imparts a distinct profile of reactivity and physicochemical characteristics. This guide provides an in-depth analysis of these properties, intended for researchers, chemists, and drug development professionals. We will explore its chemical identity, core physical properties, spectroscopic signature, chemical reactivity, and safety considerations. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization, designed to ensure data integrity and reproducibility.

Chemical Identity and Structure

This compound, also known as Methyl 5-hydroxyanthranilate, is a key chemical intermediate.[1] Its structure consists of a benzoic acid methyl ester backbone with an amino group positioned ortho to the ester and a hydroxyl group in the para position relative to the amino group. This specific substitution pattern is critical to its chemical behavior.

The fundamental identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl 5-hydroxyanthranilate, 5-Hydroxyanthranilic acid methyl ester, 2-Amino-5-hydroxy-benzoic acid methyl ester[1] |

| CAS Number | 1882-72-0[1][2] |

| Molecular Formula | C₈H₉NO₃[1][2] |

| Molecular Weight | 167.16 g/mol [1][2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)O)N |

| InChI Key | PAMESTPIMBOGCO-UHFFFAOYSA-N |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 |

Core Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, formulation, and application. This compound is typically a crystalline solid at ambient temperatures. Its solubility is dictated by the interplay between the polar functional groups (amine, hydroxyl, ester) and the nonpolar aromatic ring.

| Property | Value / Description | Source(s) |

| Appearance | Light yellow to brown powder or crystals | [2] |

| Melting Point | 158.0 to 162.0 °C | [1][2] |

| Boiling Point | 357.4 ± 27.0 °C (Predicted) | [1][2] |

| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in methanol | [1][2] |

| pKa | 9.41 ± 0.18 (Predicted, for the phenolic hydroxyl) | [2] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature | [1][2] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and provide validated protocols for their acquisition.

Caption: Workflow for the physicochemical characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR (Proton NMR): The expected spectrum would display distinct signals for each unique proton environment.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically ~6.0-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating -NH₂ and -OH groups will shift these protons upfield compared to unsubstituted benzene.

-

Methyl Protons (-OCH₃): A sharp singlet at ~3.8 ppm, corresponding to the three protons of the methyl ester group.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, but typically in the range of 5-10 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to two protons, also variable in position (~3-5 ppm).

-

-

¹³C NMR (Carbon-13 NMR): The spectrum would show eight distinct signals.

-

Carbonyl Carbon (C=O): A signal in the downfield region, ~165-170 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (~110-155 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH, C-NH₂) will be the most downfield in this region.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, ~50-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ from the phenolic hydroxyl group.

-

N-H Stretches: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ from the ester carbonyl group.

-

C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ region corresponding to the ester C-O bond.

-

Aromatic C=C Bends: Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (167.16). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols

The following protocols represent standard operating procedures for acquiring high-quality analytical data.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (158 °C).[1][2]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Reporting: Report the result as a range (e.g., 158.5 - 160.0 °C).

Protocol: NMR Spectral Acquisition

Causality: Proper sample preparation and instrument parameter selection are critical for obtaining high-resolution spectra for unambiguous structural assignment. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it effectively solubilizes polar compounds and allows for the observation of exchangeable -OH and -NH₂ protons.

-

Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Chemical Reactivity, Synthesis, and Applications

The molecule's functionality is governed by its three key groups: the aromatic amine, the phenol, and the methyl ester.

Caption: Key functional groups and their characteristic reactivity.

-

Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation (to form amides) and alkylation. It can also be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and susceptible to oxidation, particularly under basic conditions. It can be O-alkylated (e.g., Williamson ether synthesis) or acylated to form esters.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.

Synthesis Outline

A common and straightforward method for synthesizing this compound is through the Fischer esterification of the parent amino acid.

-

Reactants: 2-Amino-5-hydroxybenzoic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is added to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The final pure product is typically obtained after purification by column chromatography or recrystallization.

Applications

Due to its multifunctional nature, this compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including:

-

Pharmaceutical active ingredients.

-

Agrochemicals.

-

Dyes and pigments.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[1][2]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Skin: Wash off with soap and plenty of water.[4]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical assistance.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

References

An In-Depth Technical Guide to Methyl 2-amino-5-hydroxybenzoate: Synthesis, Spectroscopic Characterization, and Analysis

This guide provides a comprehensive technical overview of Methyl 2-amino-5-hydroxybenzoate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, physicochemical properties, and in-depth spectral analysis. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction and Physicochemical Properties

This compound, also known by its synonym Methyl 5-aminosalicylate, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both an amine and a hydroxyl group on the aromatic ring, allows for a variety of chemical transformations.

A clear understanding of its fundamental properties is the first step in its effective utilization. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 42753-75-3 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 95-99 °C | |

| Synonyms | Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 5-aminosalicylic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Causality of Experimental Choices

The choice of an acid catalyst, such as sulfuric acid or thionyl chloride, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only serves as the reactant but also drives the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. The reaction is typically performed under reflux to increase the reaction rate. A subsequent alkaline workup is necessary to neutralize the acid catalyst and any unreacted carboxylic acid, allowing for the isolation of the desired ester.

Experimental Protocol: Fischer Esterification

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminosalicylic acid in an excess of methanol.[2]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred suspension at a controlled temperature (e.g., 35-40 °C if using thionyl chloride).[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 15-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a dilute aqueous solution of sodium carbonate until the pH is approximately 7.0-7.5.[2]

-

Isolation: The product will precipitate out of the solution. Isolate the solid by vacuum filtration.

-

Washing: Wash the collected solid with water to remove any inorganic salts and then with a non-polar solvent like diethyl ether to remove any non-polar impurities.[2]

-

Drying and Recrystallization: Dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent, such as diethyl ether.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.92 | Singlet | 3H | -COOCH₃ |

| 6.85 | Multiplet | 2H | Aromatic-H |

| 7.16 | Doublet (J = 2.73 Hz) | 1H | Aromatic-H |

Data sourced from ChemicalBook.[2]

The singlet at 3.92 ppm corresponds to the three protons of the methyl ester group. The aromatic protons appear in the region of 6.85-7.16 ppm. The splitting patterns of these aromatic signals are dependent on their coupling with neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the lack of a publicly available experimental spectrum for this compound, the following are predicted chemical shifts based on the analysis of similar structures.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~52 | -OCH₃ |

| ~110-120 | Aromatic CH |

| ~125-135 | Aromatic C-NH₂ and C-OH |

| ~140-150 | Aromatic C-COOCH₃ |

| ~170 | C=O (ester) |

The ester carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-150 ppm, with those attached to the electron-donating amino and hydroxyl groups being more shielded (upfield) and the carbon attached to the electron-withdrawing ester group being more deshielded (downfield). The methyl carbon of the ester group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H and O-H | Stretching |

| ~3000 | Aromatic C-H | Stretching |

| ~1700 | C=O (ester) | Stretching |

| ~1600-1450 | Aromatic C=C | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1300 | C-N | Stretching |

The broad absorption in the high-frequency region is characteristic of the N-H and O-H stretching vibrations. The sharp, strong peak around 1700 cm⁻¹ is indicative of the ester carbonyl group. The presence of the aromatic ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Fragmentation:

| m/z | Fragment Ion |

| 167 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

The molecular ion peak is expected at an m/z of 167, corresponding to the molecular weight of the compound.[2] Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 135, and the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 107.

Experimental Protocols for Spectral Analysis

To ensure the acquisition of high-quality spectral data, the following general protocols are recommended.

Caption: General workflow for the spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject a small volume of the solution into the gas chromatograph (GC). The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. Analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important chemical intermediate. Adherence to these methodologies will ensure the reliable synthesis and accurate identification of this compound, facilitating its application in further research and development.

References

An In-depth Technical Guide to the Isomers of Methyl Aminohydroxybenzoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the isomers of methyl aminohydroxybenzoate, molecules of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and the pharmacological and toxicological profiles of the ten positional isomers. By offering a comparative analysis, this guide aims to serve as a vital resource for the strategic design and development of novel therapeutic agents and other chemical entities.

Introduction to Methyl Aminohydroxybenzoate Isomers

Methyl aminohydroxybenzoate, with the molecular formula C₈H₉NO₃, exists as ten distinct positional isomers. The arrangement of the amino (-NH₂), hydroxyl (-OH), and methoxycarbonyl (-COOCH₃) groups on the benzene ring dictates the unique physicochemical properties and biological activities of each isomer. These compounds serve as versatile scaffolds in medicinal chemistry, appearing in the structures of local anesthetics, anti-inflammatory agents, and as key intermediates in the synthesis of more complex molecules. Understanding the nuances of each isomer is paramount for harnessing their full potential in various scientific applications.

The ten positional isomers of methyl aminohydroxybenzoate are systematically presented below, providing a foundational framework for the detailed discussions that follow.

Diagram of Methyl Aminohydroxybenzoate Isomers

Caption: Positional isomers of methyl aminohydroxybenzoate.

Detailed Analysis of Key Isomers

This section provides a detailed examination of the synthesis, properties, and known applications of the most prominent isomers of methyl aminohydroxybenzoate.

Methyl 3-Amino-4-hydroxybenzoate

Also known as Orthocaine, this isomer has historical significance as a topical anesthetic.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 536-25-4 | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 141-143 °C | [3] |

| Boiling Point | 326.8 °C at 760 mmHg | [3] |

| Appearance | Beige solid | [4] |

Synthesis

A common synthetic route involves the esterification of 3-amino-4-hydroxybenzoic acid.[4]

Experimental Protocol: Synthesis of Methyl 3-Amino-4-hydroxybenzoate

-

Dissolution: Dissolve 3-Amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Acid Catalyst Addition: Slowly add trimethylsilyl chloride (TMSCl) (2.3 eq) to the solution.

-

Reaction: Stir the reaction mixture at 55°C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid.[4]

Pharmacology and Toxicology

Methyl 3-amino-4-hydroxybenzoate functions as a local anesthetic.[4] Its mechanism of action is presumed to be similar to other local anesthetics, involving the blockade of voltage-gated sodium channels. The GHS classification indicates it can be harmful if swallowed and causes skin and serious eye irritation.[2]

Spectroscopic Data

-

¹H NMR: Spectral data is available, showing characteristic peaks for the aromatic protons, the methyl ester protons, and the amino and hydroxyl protons.[2]

-

IR: The infrared spectrum displays characteristic absorption bands for the N-H and O-H stretching, the C=O of the ester, and aromatic C-H bonds.[2]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[2]

Methyl 4-Amino-2-hydroxybenzoate

This isomer is a key intermediate in the synthesis of various pharmaceuticals, including antitubercular agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4136-97-4 | |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 118-120 °C | [5] |

| Appearance | Crystalline solid |

Synthesis

The synthesis typically involves the esterification of 4-amino-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 4-Amino-2-hydroxybenzoate

-

Suspension: Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes).

-

Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.

-

Reflux: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Diagram of a General Esterification Workflow

Caption: General workflow for the synthesis of methyl aminohydroxybenzoate isomers.

Pharmacology and Toxicology

Derivatives of 4-aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[6][7] The position of the amino and hydroxyl groups significantly influences the biological activity.[6] The safety profile of this specific isomer requires further detailed investigation beyond the general GHS classifications.

Spectroscopic Data

Interpreted NMR and IR spectral data are crucial for the unambiguous identification of this isomer and to distinguish it from its positional counterparts.

Methyl 2-Amino-3-hydroxybenzoate

This isomer serves as an intermediate in the synthesis of various organic compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17672-21-8 | [8] |

| Molecular Weight | 167.16 g/mol | [8] |

| Appearance | Solid |

Synthesis

A common route for the synthesis of this isomer is the reduction of the corresponding nitro compound, methyl 2-nitro-3-hydroxybenzoate.[9]

Experimental Protocol: Synthesis of Methyl 2-Amino-3-hydroxybenzoate

-

Dissolution: Dissolve methyl 2-nitro-3-hydroxybenzoate (1.0 eq) in a suitable solvent mixture, such as acetic acid and ethanol.[9]

-

Reduction: Add a reducing agent, such as iron powder, to the solution.[9]

-

Reaction: Heat the reaction mixture to reflux for several hours.[9]

-

Work-up: After cooling, filter the reaction mixture to remove the iron salts. Dilute the filtrate with water and extract the product with an organic solvent.

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude product. Further purification can be performed by column chromatography.[9]

Pharmacology and Toxicology

The pharmacological and toxicological properties of this specific isomer are not as well-documented as some of its counterparts. However, aminophenol derivatives, in general, are known to have biological activities and potential toxicities that are dependent on their structure.[10]

Spectroscopic Data

Detailed ¹H and ¹³C NMR and IR spectral analysis are essential for the structural confirmation of this isomer. The ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent aromatic protons, the methyl ester protons, and the protons of the amino and hydroxyl groups.[9]

Other Isomers

The remaining seven isomers of methyl aminohydroxybenzoate have been synthesized and characterized to varying extents. Their properties and potential applications are areas of ongoing research. A systematic investigation of all ten isomers would provide a valuable structure-activity relationship (SAR) dataset for the development of new molecules with desired biological profiles.

Comparative Analysis of Isomer Properties

The position of the functional groups on the aromatic ring significantly impacts the intramolecular hydrogen bonding, electronic distribution, and steric hindrance of the molecule. These factors, in turn, influence physical properties such as melting point, boiling point, and solubility, as well as their reactivity and biological activity.

For instance, the relative positions of the amino and hydroxyl groups can affect their acidity and basicity, which is a critical determinant of their pharmacokinetic profiles. Intramolecular hydrogen bonding between adjacent amino or hydroxyl and the ester group can influence the conformation of the molecule and its interaction with biological targets.

Logical Relationship of Isomer Structure and Properties

Caption: Relationship between isomeric structure and biological properties.

Conclusion and Future Directions

The isomers of methyl aminohydroxybenzoate represent a rich source of chemical diversity with significant potential in drug discovery and materials science. This guide has provided a detailed overview of the key isomers, including their synthesis, properties, and known applications.

Future research should focus on a more systematic and comparative evaluation of all ten isomers. This includes:

-

Comprehensive Pharmacological Screening: To identify novel biological activities.

-

In-depth Toxicological Studies: To establish detailed safety profiles.

-

Mechanistic Studies: To elucidate the mode of action of biologically active isomers.

-

Development of Optimized Synthesis Protocols: To ensure efficient and scalable production.

By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. brainkart.com [brainkart.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-5-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape

Part 1: Physicochemical Properties and Their Influence on Solubility

Methyl 2-amino-5-hydroxybenzoate (CAS No: 1882-72-0) is an organic molecule with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group, dictates its solubility behavior.

Key Molecular Features Influencing Solubility:

-

Polarity: The presence of the amino (-NH₂) and hydroxyl (-OH) groups, capable of hydrogen bonding, imparts a significant degree of polarity to the molecule. The methyl ester (-COOCH₃) group also contributes to its polarity.

-

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in polar solvents.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature contributes to its potential solubility in less polar organic solvents and limits its solubility in highly polar, aqueous systems. A related isomer, methyl 5-amino-2-hydroxybenzoate, is described as having limited solubility in water due to its hydrophobic aromatic ring.[3]

-

Crystal Lattice Energy: The arrangement of molecules in the solid state and the energy required to overcome these intermolecular forces (crystal lattice energy) play a crucial role in the dissolution process. The melting point of this compound is reported to be in the range of 158.0 to 162.0 °C.[1]

A qualitative assessment from available data indicates that this compound is "slightly soluble" in methanol.[1] For the related compound, methyl 5-amino-2-hydroxybenzoate, it is noted to be soluble in organic solvents such as ethanol and acetone.[3][4]

Part 2: Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent Classification and Interaction Potential

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of amino and hydroxyl groups, this compound is expected to exhibit favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl group in acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the amino and hydroxyl protons of the solute.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are dominated by van der Waals forces. The solubility of a polar compound like this compound is expected to be limited in these solvents, primarily driven by the aromatic ring's interaction.

The interplay of these interactions is visually represented in the following diagram:

Caption: Intermolecular interactions governing solubility.

Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.

The overall enthalpy of solution (ΔHsol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when ΔHsol is small or negative (exothermic).

Predictive Models: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.[5] The HSP for a solute and a solvent can be plotted in a 3D "Hansen space," and the distance between them (Ra) can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a powerful tool for solvent screening.

Part 3: Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solvent reaches a constant value.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 300 RPM) to ensure thorough mixing.[8]

-

Allow the samples to equilibrate for a sufficient period. A common duration is 24 to 72 hours to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at the experimental temperature.

-

Filter an aliquot of the supernatant through a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Accurately dilute the sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Self-Validating System:

-

Multiple Time Points: Analyzing samples at different equilibration times ensures that true equilibrium has been reached.

-

Multiple Replicates: Performing the experiment in triplicate provides statistical confidence in the results.

-

Mass Balance: Although not always necessary, weighing the undissolved solid at the end of the experiment can provide a check on the amount of dissolved material.

The experimental workflow is illustrated below:

Caption: Experimental workflow for the shake-flask method.

Part 4: Data Presentation and Interpretation

While specific experimental data is not available, a hypothetical data table is presented below to illustrate how results should be structured for clear comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | To be determined |

| Ethanol | 24.5 | To be determined | |

| Polar Aprotic | Acetone | 20.7 | To be determined |

| Dimethyl Sulfoxide | 46.7 | To be determined | |

| Ethyl Acetate | 6.0 | To be determined | |

| Nonpolar | Toluene | 2.4 | To be determined |

| Hexane | 1.9 | To be determined |

Interpreting the Data:

The expected trend would be higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents. The quantitative data would allow for a more nuanced understanding of the specific solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, the theoretical principles that govern this phenomenon, and a detailed experimental protocol for its determination. While quantitative data for this specific compound remains to be experimentally determined, the frameworks presented here offer a robust approach for researchers and drug development professionals to predict, measure, and rationalize its solubility behavior. Future work should focus on the experimental determination of the solubility of this compound in a diverse range of solvents and at various temperatures to build a comprehensive solubility profile. This empirical data will be invaluable for the rational design of processes and formulations involving this compound.

References

- 1. This compound | 1882-72-0 [m.chemicalbook.com]

- 2. This compound | CAS#:1882-72-0 | Chemsrc [chemsrc.com]

- 3. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]

- 4. Methyl 5-Amino-2-hydroxybenzoate|42753-75-3 [benchchem.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-amino-5-hydroxybenzoate (CAS: 1882-72-0)

Abstract

Methyl 2-amino-5-hydroxybenzoate is a key chemical intermediate whose integrity is paramount for the successful synthesis of downstream products, particularly in the pharmaceutical industry. The presence of three reactive functional groups—an amine, a hydroxyl group, and a methyl ester—on an aromatic ring renders the molecule susceptible to various degradation pathways. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and presents a framework for conducting forced degradation studies to proactively identify potential stability liabilities. The methodologies and insights are tailored for researchers, scientists, and drug development professionals to ensure the long-term viability and purity of this critical compound.

Section 1: Chemical Identity and Core Properties

This compound, also known as Methyl 5-hydroxyanthranilate, is an aromatic compound used in the synthesis of more complex molecules. Its stability is a critical factor that can influence the yield, purity, and safety profile of final products. Understanding its fundamental properties is the first step in developing appropriate handling and storage strategies.

| Property | Value | Source(s) |

| CAS Number | 1882-72-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Appearance | Light yellow to brown powder or crystal | |

| Melting Point | 158.0 to 162.0 °C | |

| Synonyms | Methyl 5-hydroxyanthranilate, 5-Hydroxyanthranilic Acid Methyl Ester, 2-Amino-5-hydroxybenzoic Acid Methyl Ester |

Section 2: Foundational Principles of Chemical Stability

The structure of this compound contains functional groups that are known to be susceptible to degradation. The primary liabilities are oxidation and hydrolysis, with photosensitivity also being a significant concern.

-

Oxidative Degradation: The electron-rich aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, is highly susceptible to oxidation. Exposure to atmospheric oxygen can initiate a cascade of reactions, often forming colored quinone-imine or quinone-like structures. This is a primary cause of the material changing color from light yellow to brown over time and is a key indicator of degradation.

-

Hydrolytic Degradation: The methyl ester functional group is vulnerable to both acid- and base-catalyzed hydrolysis. In the presence of moisture, acid, or base, the ester can be cleaved to form methanol and the parent carboxylic acid, 2-amino-5-hydroxybenzoic acid. This impurity can significantly alter the reactivity of the material in subsequent synthetic steps.

-

Photodegradation: Aromatic amines and phenols are often photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate free-radical reactions, leading to complex degradation pathways and the formation of polymeric impurities.

Section 3: Recommended Storage and Handling Procedures

Based on the inherent chemical liabilities, a multi-faceted approach to storage is required to preserve the integrity of this compound. The recommendations synthesized from safety data sheets and chemical best practices are summarized below.[4][5][6]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (e.g., 4°C for long-term storage).[2] | Reduces the rate of all chemical degradation reactions. While some suppliers state stability at room temperature, refrigerated conditions provide a greater margin of safety.[7] |

| Atmosphere | Keep container tightly closed; store under an inert gas (e.g., Argon, Nitrogen).[4] | Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways. |

| Light | Protect from light by using an amber or opaque container.[2] | Prevents light-induced degradation of the photosensitive aromatic amine and phenol structure. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and ensures a barrier against atmospheric components.[4] |

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[6] | Prevents direct chemical reactions that would rapidly degrade the compound. |

Handling Best Practices:

-

Handle the compound in a well-ventilated area to avoid inhalation of the powder.[4][6]

-

Always use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[3][8]

-

Avoid creating dust during handling.[5] After use, ensure the container is securely sealed to prevent prolonged exposure to air.[5]

Section 4: Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical exercise in drug development to establish degradation pathways and validate the stability-indicating power of analytical methods.[9][10] While specific data for this compound is not publicly available, a robust study can be designed based on its chemical structure. The objective is to induce 5-20% degradation to identify primary degradation products without overly complicating the resulting chromatogram.[11]

Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive forced degradation study.

References

- 1. This compound | CAS#:1882-72-0 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Methyl 2-amino-5-hydroxybenzoate

This guide provides a comprehensive exploration of the synthesis, reaction mechanisms, and kinetic considerations for Methyl 2-amino-5-hydroxybenzoate, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate a deeper understanding and application of this versatile molecule.

Introduction: The Significance of this compound

This compound, also known as Methyl 5-aminosalicylate, is a multifunctional aromatic compound with the chemical formula C₈H₉NO₃.[1] Its structure, featuring an ester, a phenol, and an aniline moiety, makes it a valuable scaffold for the synthesis of a wide range of more complex molecules. In the pharmaceutical industry, it serves as a crucial starting material for the development of various therapeutic agents. A notable application is in the synthesis of Lavendustin B, which has been identified as an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75, marking it as a promising precursor for a new class of allosteric HIV-1 integrase inhibitors (ALLINIs).[2]

This guide will delve into the primary synthetic routes to this compound, dissect the underlying reaction mechanisms, and discuss the kinetic factors that govern these transformations. Furthermore, it will provide detailed experimental protocols and visual diagrams to offer a practical and in-depth understanding of its chemistry.

Synthetic Pathways and Reaction Mechanisms

There are two primary and commercially viable routes for the synthesis of this compound. Each pathway presents its own set of mechanistic intricacies and practical considerations.

Route 1: Fischer Esterification of 5-Aminosalicylic Acid

The most direct approach involves the acid-catalyzed esterification of 5-aminosalicylic acid with methanol.[2] This reaction is a classic example of a Fischer esterification.

The Fischer esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid, which enhances its electrophilicity.[3]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Because the amino group in the starting material is basic, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated.[3]

Caption: Fischer Esterification Mechanism for the synthesis of this compound.

Route 2: Nitration of Methyl Salicylate followed by Reduction

An alternative and common industrial approach begins with the nitration of methyl salicylate, followed by the reduction of the resulting nitro group.[2]

This two-step process involves an electrophilic aromatic substitution followed by a reduction.

-

Nitration of Methyl Salicylate: Methyl salicylate is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl and ester groups direct the incoming nitro group primarily to the 5-position. The electrophile is the nitronium ion (NO₂⁺), which is generated in situ.

-

Reduction of the Nitro Group: The resulting Methyl 5-nitro-2-hydroxybenzoate is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[2] Alternatively, metal/acid reductions, such as with iron powder in the presence of an acid like ammonium chloride, can also be employed.[4]

Caption: Two-step synthesis of this compound via nitration and reduction.

Subsequent Reactions of this compound

The presence of multiple reactive functional groups allows for a variety of subsequent modifications.

N-Acylation

The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides.[2] For instance, reaction with acetic anhydride would yield Methyl 5-acetamido-2-hydroxybenzoate.

O-Alkylation

The phenolic hydroxyl group can be converted into an ether through reaction with alkyl halides in the presence of a base.[2] To achieve selective O-alkylation, the more nucleophilic amino group may need to be protected first.

Kinetics of Reaction

While specific kinetic data for the reactions of this compound are not extensively reported in the literature, the principles of reaction kinetics for analogous systems, such as the esterification of benzoic acid, provide valuable insights.

A study on the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid found the reaction to be first order with respect to benzoic acid.[5] The rate of reaction can be influenced by several factors:

-

Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. The activation energies for the forward and reverse reactions in the benzoic acid esterification were found to be 58.40 and 57.70 kJ·mol⁻¹, respectively.[5]

-

Catalyst Concentration: The concentration of the acid catalyst plays a crucial role in the rate of Fischer esterification.

-

Reactant Concentrations: According to Le Chatelier's Principle, using a large excess of one reactant (typically the alcohol) can shift the equilibrium towards the products, increasing the yield of the ester.[3][6]

-

Removal of Products: The removal of water as it is formed can also drive the equilibrium towards the formation of the ester product.[3]

| Parameter | Influence on Reaction Rate/Yield | Governing Principle |

| Temperature | Increases rate | Arrhenius Equation |

| Catalyst Concentration | Increases rate | Catalysis |

| Excess Reactant | Increases yield | Le Chatelier's Principle |

| Product Removal | Increases yield | Le Chatelier's Principle |

Table 1: Factors Influencing the Kinetics and Yield of Esterification Reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and a subsequent reaction of this compound.

Synthesis via Fischer Esterification

Objective: To synthesize this compound from 5-aminosalicylic acid.

Materials:

-

5-aminosalicylic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid

-

10% Sodium Carbonate Solution

-

Ice water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Hirsch funnel and vacuum filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.53 g of 5-aminosalicylic acid in 15 mL of absolute methanol.[3]

-

Stir the mixture until the solid dissolves completely.

-

Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the solution while stirring. A precipitate may form.[3]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[3] The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 30 mL of ice water.

-

While stirring, slowly neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is approximately 8.[3][6]

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with cold water and allow them to dry.

Caption: Experimental workflow for the synthesis of this compound.

N-Acylation with Acetic Anhydride

Objective: To synthesize Methyl 5-acetamido-2-hydroxybenzoate.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1.67 g of this compound in 10 mL of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 1.1 mL of acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into 50 mL of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry.

Conclusion

This compound is a fundamentally important chemical intermediate with diverse applications. A thorough understanding of its synthesis, reaction mechanisms, and the kinetic principles that govern its formation is essential for researchers and professionals in the chemical and pharmaceutical sciences. The synthetic routes of Fischer esterification and nitration-reduction offer versatile and scalable methods for its production. The reactivity of its functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block in organic synthesis.

References

- 1. Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-Amino-2-hydroxybenzoate|42753-75-3 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]